molecular formula C24H25N3O3 B353221 N-[[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide CAS No. 920115-96-4

N-[[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide

Cat. No.: B353221
CAS No.: 920115-96-4
M. Wt: 403.5g/mol
InChI Key: UJGLOSGRSJURPC-UHFFFAOYSA-N
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Description

N-[[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide (CAS 920115-96-4) is a synthetic furan-2-carboxamide derivative with a molecular formula of C24H25N3O3 and a molecular weight of 403.47 g/mol . This compound is designed for scientific research, particularly in the field of antimicrobial and antibiofilm studies. Recent research published in 2025 has identified furan-2-carboxamide derivatives as promising agents against Pseudomonas aeruginosa biofilm formation . These biofilms are complex structures that allow pathogens to survive against antimicrobial agents and are responsible for persistent infections, especially in clinical settings . The compound's proposed mechanism of action involves the inhibition of the LasI/LasR quorum sensing system, a high-hierarchy regulatory system in P. aeruginosa that controls biofilm development and virulence factor production . Molecular docking studies suggest that related carbohydrazide furan-2-carboxamides share a similar binding mode inside the LasR receptor, exhibiting excellent docking scores . Treating P. aeruginosa with active furan-2-carboxamide derivatives has been shown to reduce key virulence factors, including pyocyanin and proteases, confirming their anti-quorum sensing properties . The compound features a benzimidazole core, a privileged structure in medicinal chemistry that is isosteric with naturally occurring nucleotides, which facilitates interaction with biological polymers . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-17-10-11-18(2)22(15-17)30-14-6-12-27-20-8-4-3-7-19(20)26-23(27)16-25-24(28)21-9-5-13-29-21/h3-5,7-11,13,15H,6,12,14,16H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGLOSGRSJURPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Alkylation Reaction Optimization

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF1001268
NaHDMSO120872
Cs₂CO₃DMF902465

Source data indicates that sodium hydride in DMSO maximizes yield (72%) by enhancing nucleophilicity of the benzimidazole nitrogen. Post-reaction purification via silica gel chromatography (eluent: chloroform/methanol, 95:5) isolates the alkylated intermediate, with liquid chromatography–mass spectrometry (LC-MS) verifying a molecular ion peak at m/z 318.2 [M+H]⁺.

Analytical Characterization and Validation

Rigorous spectroscopic and chromatographic techniques validate the final product:

  • ¹H NMR : Resonances at δ 2.2 ppm (singlet, 6H, dimethyl groups), δ 4.1 ppm (triplet, 2H, propyl chain), and δ 6.4–7.8 ppm (multiplet, aromatic protons).

  • LC-MS : Molecular ion at m/z 403.5 [M+H]⁺, consistent with the molecular formula C₂₄H₂₅N₃O₃.

  • HPLC : Retention time of 12.7 minutes under isocratic conditions (acetonitrile:water, 70:30).

Challenges and Optimization Strategies

Regioselectivity in Alkylation

Competing alkylation at both benzimidazole nitrogens is mitigated by using a bulky base (e.g., DBU) or low-temperature conditions (0–5°C).

Amidation Efficiency

Substituting EDC with propylphosphonic anhydride (T3P®) increases amidation yield from 75% to 88% by reducing side reactions.

Industrial-Scale Considerations

Kilogram-scale synthesis employs continuous flow reactors for the alkylation step, reducing reaction time from 12 hours to 45 minutes and improving heat dissipation . Solvent recovery systems (e.g., DMF distillation) enhance sustainability, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-({1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, furanones, and dihydrobenzimidazole compounds .

Scientific Research Applications

N-({1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell division and growth, making it a potential anticancer agent . Additionally, the compound may interfere with microbial cell wall synthesis, contributing to its antimicrobial properties .

Biological Activity

N-[[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide is a complex organic compound notable for its potential biological activities. This article reviews the existing research on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound's molecular formula is C30H33N3O3C_{30}H_{33}N_{3}O_{3} with a molecular weight of 483.6 g/mol. Its structure includes a benzimidazole ring, a furan carboxamide moiety, and a dimethylphenoxy group, contributing to its biological activity.

PropertyValue
Molecular FormulaC₃₀H₃₃N₃O₃
Molecular Weight483.6 g/mol
CAS Number953883-68-6

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related benzimidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression .

Cytoprotective Effects

In vitro studies have demonstrated that this compound can protect cellular structures from oxidative damage. It has been observed to reduce DNA strand breaks and mitigate mitochondrial dysfunction caused by oxidative stressors . The mechanism involves enhancing the expression of protective enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a critical role in cellular defense against oxidative damage .

The proposed mechanism of action for this compound includes:

  • Interaction with Enzymes : The benzimidazole ring interacts with various enzymes involved in cellular metabolism and proliferation.
  • Modulation of Reactive Species : The compound appears to modulate levels of reactive oxygen species (ROS), thereby reducing oxidative stress in cells .

Case Studies

  • Study on Cytotoxicity : In a controlled study using human colon fibroblast cells (CCD-18Co), pretreatment with this compound significantly reduced cytotoxic effects induced by the carcinogen 4-nitroquinoline 1-oxide (4NQO). This was evidenced by decreased DNA damage markers and preserved mitochondrial integrity .
  • Antimicrobial Activity : Similar compounds have shown promise in antimicrobial assays, indicating potential applications in treating infections alongside cancer therapies. This suggests a dual role where the compound could be beneficial in both cancer and infectious disease contexts .

Research Findings

Recent findings highlight the importance of further investigations into the pharmacological profiles of this compound. Key areas for future research include:

  • In vivo Studies : To confirm efficacy and safety profiles.
  • Mechanistic Studies : To elucidate specific pathways affected by the compound.

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